molecular formula C9H11FN2O2 B2937884 2-(3-fluoro-4-methoxyphenyl)-N'-hydroxyethanimidamide CAS No. 885956-62-7

2-(3-fluoro-4-methoxyphenyl)-N'-hydroxyethanimidamide

Cat. No. B2937884
CAS RN: 885956-62-7
M. Wt: 198.197
InChI Key: NEXPUVWYDGCIST-UHFFFAOYSA-N
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Description

2-(3-fluoro-4-methoxyphenyl)-N'-hydroxyethanimidamide, commonly known as FMH, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FMH is a reversible inhibitor of the enzyme, histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-tumor and anti-inflammatory effects, making them promising candidates for the development of new therapies.

Safety and Hazards

  • Toxicity : The compound is considered hazardous according to OSHA standards. It may pose risks related to acute oral toxicity, skin corrosion/irritation, and eye damage/irritation .

properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-14-8-3-2-6(4-7(8)10)5-9(11)12-13/h2-4,13H,5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXPUVWYDGCIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C/C(=N/O)/N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluoro-4-methoxyphenyl)-N'-hydroxyethanimidamide

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